BMY 45778

Description

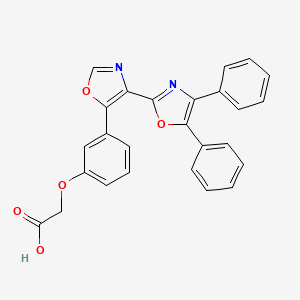

structure given in first source; partial prostacyclin agonist

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRSEEYZGWTODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165073 | |

| Record name | Bmy 45778 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-66-1 | |

| Record name | [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152575-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bmy 45778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bmy 45778 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMY 45778 in Platelets

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 45778 is a potent, non-prostanoid mimetic of prostacyclin (PGI₂) that demonstrates significant anti-platelet activity. Structurally distinct from prostacyclin and its analogues, this compound functions as a partial agonist at the prostacyclin (IP) receptor on platelets. Its mechanism of action is centered on the activation of the IP receptor-mediated signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies used to characterize the interaction of this compound with platelets.

Core Mechanism of Action

This compound exerts its inhibitory effect on platelets by acting as a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][2][3] The binding of this compound to the IP receptor initiates a signaling cascade that counteracts the pathways leading to platelet activation and aggregation. The key steps in its mechanism of action are:

-

IP Receptor Binding and Activation : this compound competitively binds to the prostacyclin IP receptor on the platelet membrane.[2][3] This binding event activates the receptor, albeit to a lesser extent than the full agonist, iloprost (B1671730).[3]

-

Adenylyl Cyclase Stimulation : Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme.[2][3]

-

Increased Intracellular cAMP : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] this compound has been shown to significantly elevate intracellular cAMP levels in whole platelets.[3]

-

Activation of cAMP-Dependent Protein Kinase (PKA) : The rise in intracellular cAMP leads to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[3][5]

-

Inhibition of Platelet Aggregation : Activated PKA phosphorylates various intracellular proteins, which ultimately results in the inhibition of key platelet activation processes, including calcium mobilization, granule release, and the conformational change of the fibrinogen receptor (glycoprotein IIb/IIIa).[4] This cascade of events culminates in the potent inhibition of platelet aggregation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various aspects of platelet function, primarily derived from in vitro studies.

Table 1: Inhibition of Platelet Aggregation by this compound

| Species | IC₅₀ Value |

| Human | 35 nM[2][3] |

| Rabbit | 136 nM[2][3] |

| Rat | 1.3 µM[2][3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit platelet aggregation by 50%.

Table 2: Effects of this compound on Platelet Signaling Pathways

| Parameter | Metric | Value |

| Adenylyl Cyclase Activation | ED₅₀ | 6-10 nM[3] |

| Iloprost Binding Inhibition | IC₅₀ | 7 nM[3] |

| Intracellular cAMP Elevation | Concentration to double cAMP | 13 nM[3] |

| cAMP-Dependent Protein Kinase Activation | Concentration to double kinase ratio | 2 nM[3] |

ED₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for assessing platelet aggregation.

Caption: Signaling pathway of this compound in platelets.

Caption: Experimental workflow for platelet aggregation assay.

Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard methodologies in the field.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Draw whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[6]

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.[7][8]

-

Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15-20 minutes.[6][8]

-

Collect the supernatant (PPP), which will be used as a reference for 100% light transmission.

b. Aggregation Measurement

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette into the heating block (37°C) of a light transmission aggregometer.

-

Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[7]

-

Add a small volume of this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

The percentage of aggregation is calculated, and IC₅₀ values are determined from the dose-response curves.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP from ATP in platelet membranes.

a. Preparation of Platelet Membranes

-

Isolate platelets from whole blood as described for the aggregation assay.

-

Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets by sonication or hypotonic buffer.

-

Centrifuge the lysate at a low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g).

-

Resuspend the membrane pellet in a suitable assay buffer.

b. Enzyme Assay

-

The reaction mixture typically contains the platelet membranes, ATP (including a radiolabeled tracer like [α-³²P]ATP), MgCl₂, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a buffer.

-

Add this compound at various concentrations (or a control like iloprost or vehicle) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., cold EDTA or acid).

-

Separate the newly synthesized radiolabeled cAMP from unreacted ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and determine the ED₅₀ value for this compound.

Intracellular cAMP Measurement

This assay quantifies the levels of cAMP within intact platelets following treatment with this compound.

a. Platelet Treatment

-

Prepare washed platelets and resuspend them in a suitable buffer.

-

Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.

-

Add this compound at various concentrations and incubate at 37°C for a specified time.

b. cAMP Quantification (Enzyme Immunoassay - EIA)

-

Stop the reaction and lyse the platelets, often by adding a cold solution like ethanol (B145695) or trichloroacetic acid.[1]

-

Centrifuge to pellet the cellular debris.

-

Collect the supernatant containing the cAMP.

-

Perform a competitive enzyme immunoassay using a commercial kit.[1][9] This typically involves:

-

Adding the platelet lysate supernatant and a fixed amount of enzyme-labeled cAMP (e.g., cAMP-alkaline phosphatase conjugate) to a microplate pre-coated with an anti-cAMP antibody.

-

Incubating to allow competition between the sample cAMP and the enzyme-labeled cAMP for binding to the antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by the bound enzyme into a colored product.

-

Measuring the absorbance using a microplate reader.

-

-

The amount of color is inversely proportional to the concentration of cAMP in the sample.

-

Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.

Conclusion

This compound is a potent inhibitor of platelet aggregation that acts as a partial agonist at the prostacyclin IP receptor. Its mechanism involves the stimulation of adenylyl cyclase, leading to increased intracellular cAMP levels and the activation of PKA, which in turn suppresses platelet activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and platelet biology. This understanding of its mechanism of action is crucial for the further investigation and potential therapeutic application of this compound and similar non-prostanoid prostacyclin mimetics.

References

- 1. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Core Function of BMY 45778

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 45778 is a potent and specific, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2] Structurally distinct from prostacyclin and its analogs, this compound has demonstrated significant activity as an inhibitor of platelet aggregation.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound, based on available preclinical data.

Mechanism of Action

This compound exerts its primary function by stimulating prostacyclin (IP) receptors, which are G-protein coupled receptors.[1] This interaction initiates a signaling cascade that is central to its anti-platelet aggregation effects. The key molecular events are:

-

Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the platelet membrane.[1]

-

G-protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA).[1]

-

Inhibition of Platelet Activation: PKA activation ultimately leads to a cascade of phosphorylation events that inhibit platelet activation and aggregation.

This compound is characterized as a partial agonist because while it potently stimulates adenylyl cyclase, its maximal stimulation of GTPase activity is approximately half that of the full agonist, iloprost.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in platelets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Inhibition of Platelet Aggregation (IC50 Values)

| Species | IC50 Value |

| Human | 35 nM[1] |

| Rabbit | 136 nM[1] |

| Rat | 1.3 µM[1] |

Table 2: Receptor Binding and Downstream Effects

| Parameter | Value |

| [³H]Iloprost Binding Inhibition (IC50) | 7 nM[1] |

| Adenylyl Cyclase Activation (ED50) | 6-10 nM[1] |

| Platelet cAMP Elevation (doubling concentration) | 13 nM[1] |

| cAMP-dependent Protein Kinase Activation (ratio twice basal) | 2 nM[1] |

Experimental Protocols

Detailed experimental protocols from the primary literature for this compound are not publicly available. However, based on the described experiments, the following are general methodologies that would be employed for the key assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound at various concentrations is added and incubated.

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined from the dose-response curves.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP from ATP by adenylyl cyclase in platelet membranes.

-

Platelet Membrane Preparation: Platelets are isolated from whole blood and lysed to prepare a membrane fraction.

-

Reaction Mixture: The platelet membranes are incubated in a reaction buffer containing:

-

ATP (substrate)

-

A buffer system (e.g., Tris-HCl)

-

Divalent cations (e.g., MgCl₂)

-

An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

A phosphodiesterase inhibitor (to prevent cAMP degradation)

-

This compound at various concentrations.

-

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of acid.

-

cAMP Measurement: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The adenylyl cyclase activity is calculated and expressed as pmol of cAMP/mg of protein/min. ED50 values are determined from dose-response curves.

GTPase Activity Assay

This assay measures the hydrolysis of GTP to GDP by G-proteins in platelet membranes.

-

Platelet Membrane Preparation: As described for the adenylyl cyclase assay.

-

Reaction Mixture: The platelet membranes are incubated in a reaction buffer containing:

-

[γ-³²P]GTP (radiolabeled substrate)

-

A buffer system

-

Divalent cations

-

This compound at various concentrations.

-

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Measurement of ³²Pi Release: The amount of hydrolyzed [γ-³²P]GTP is determined by separating the released inorganic phosphate (³²Pi) from the unhydrolyzed nucleotide, often using a charcoal-binding method.

-

Data Analysis: The rate of GTP hydrolysis is calculated.

Experimental Workflow Diagram

Caption: A representative experimental workflow for characterizing this compound.

Clinical Trials

A comprehensive search of clinical trial registries did not identify any registered clinical trials for this compound. The available data is limited to preclinical, in vitro studies.

Conclusion

This compound is a potent, non-prostanoid partial agonist of the prostacyclin receptor that functions as an effective inhibitor of platelet aggregation in vitro. Its mechanism of action is well-characterized, involving the stimulation of the adenylyl cyclase pathway and subsequent increase in intracellular cAMP levels. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of this and related compounds. The absence of clinical trial data suggests that its development did not proceed to the clinical phase or that such data is not publicly available.

References

The Discovery and Synthesis of BMY 45778: A Non-Prostanoid Prostacyclin Mimetic

BMY 45778, chemically known as [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid, is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. Developed by Bristol-Myers Squibb, this compound emerged from a dedicated research program aimed at identifying stable and orally active mimetics of prostacyclin (PGI2) for the treatment of cardiovascular diseases, particularly those involving platelet aggregation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of prostacyclin, a natural eicosanoid that is a potent vasodilator and inhibitor of platelet aggregation. However, the clinical utility of prostacyclin itself is limited by its chemical instability and short biological half-life. This prompted the search for stable, non-prostanoid molecules that could mimic the beneficial effects of prostacyclin by acting on the same IP receptor.

Researchers at Bristol-Myers Squibb explored a series of 4,5-diphenyloxazole (B1616740) derivatives as potential prostacyclin mimetics. Through systematic structure-activity relationship (SAR) studies, they identified key structural features that conferred potent agonistic activity at the IP receptor. This lead optimization process ultimately led to the identification of this compound as a promising candidate with high affinity for the IP receptor and potent anti-platelet aggregation activity.

Synthesis of this compound

The synthesis of this compound is detailed in U.S. Patent 5,348,969, assigned to Bristol-Myers Squibb. The synthetic route involves the construction of the central bis-oxazole core followed by the attachment of the phenoxyacetic acid moiety.

Synthetic Workflow

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound, as adapted from the patent literature, is provided below.

Step 1: Synthesis of the Bis-Oxazole Phenol (B47542) Intermediate

The synthesis begins with the construction of the core [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenol]. This is typically achieved through a multi-step sequence involving the formation of a diphenyloxazole precursor, followed by the annulation of the second oxazole ring bearing the protected phenol group.

Step 2: Alkylation of the Phenol

A mixture of the bis-oxazole phenol intermediate, methyl bromoacetate, and potassium carbonate is heated at reflux in acetonitrile. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to yield the methyl ester of this compound.

Step 3: Saponification to this compound

The methyl ester intermediate is dissolved in methanol, and an aqueous solution of sodium hydroxide (B78521) is added. The mixture is heated at reflux. After the reaction is complete, the solvent is removed, and the residue is diluted with water and acidified with hydrochloric acid to precipitate the final product, this compound. The product is then collected by filtration and purified.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a partial agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor on platelets initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation.

Signaling Pathway

Quantitative Biological Data

The biological activity of this compound has been characterized in several in vitro assays. The following tables summarize the key quantitative data.

| Assay | Species | IC50 / EC50 / Ki | Reference |

| Inhibition of Platelet Aggregation | Human | 35 nM | [1] |

| Rabbit | 136 nM | [1] | |

| Rat | 1.3 µM | [1] | |

| Adenylyl Cyclase Activation | Human Platelet Membranes | ED50 = 6-10 nM | [1] |

| [3H]Iloprost Binding Inhibition | Human Platelet Membranes | IC50 = 7 nM | [1] |

| cAMP Elevation in Whole Platelets | Human | cAMP content doubles at 13 nM | [1] |

| cAMP-dependent Protein Kinase Activation | Human | Ratio is twice basal at 2 nM | [1] |

Experimental Protocols for Biological Assays

Inhibition of Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at 37°C. A baseline is established.

-

Compound Addition: this compound or a vehicle control is added to the PRP and incubated for a specified time.

-

Induction of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to induce aggregation.

-

Data Analysis: The change in light transmittance through the PRP is measured over time. The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.

Adenylyl Cyclase Activation Assay

-

Preparation of Platelet Membranes: Platelet membranes are prepared from PRP by sonication and differential centrifugation.

-

Assay Mixture: The assay is performed in a buffer containing ATP, an ATP-regenerating system, and the platelet membranes.

-

Compound Incubation: this compound at various concentrations is added to the assay mixture and incubated at 37°C.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The concentration of this compound that produces a half-maximal stimulation of adenylyl cyclase activity (ED50) is determined.

Conclusion

This compound stands as a significant achievement in the quest for stable and effective non-prostanoid prostacyclin mimetics. Its discovery, guided by rational drug design and extensive SAR studies, has provided a valuable pharmacological tool for investigating the role of the IP receptor in various physiological and pathological processes. The synthetic route is well-defined, and its biological activity as a potent inhibitor of platelet aggregation is thoroughly characterized. This technical guide serves as a comprehensive resource for researchers interested in the further study and potential therapeutic applications of this compound and related compounds.

References

BMY 45778: An In-Depth Technical Guide to its Effects on the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 45778, a non-prostanoid prostacyclin mimetic, has been identified as a potent partial agonist of the prostacyclin (IP) receptor.[1][2][3][4] This guide provides a comprehensive technical overview of the effects of this compound on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a critical intracellular cascade involved in numerous physiological processes, including the inhibition of platelet aggregation.[2][5] The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its primary effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][4] Upon agonist binding, the IP receptor couples to the stimulatory G-protein, Gs. This interaction facilitates the exchange of GDP for GTP on the alpha subunit of Gs (Gαs), leading to its dissociation from the βγ subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response, such as the inhibition of platelet aggregation.[1][5] this compound is characterized as a partial agonist, meaning it activates the IP receptor but with a lower maximal effect compared to a full agonist like iloprost.[1]

References

- 1. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ed.ac.uk [journals.ed.ac.uk]

- 5. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

BMY 45778: A Technical Guide to a Potent Non-Prostanoid Prostacyclin Mimetic

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BMY 45778, a significant compound in the study of platelet aggregation and prostacyclin receptor signaling. This guide covers its fundamental properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Properties

This compound is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at IP1 prostacyclin receptors. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 152575-66-1 | [1][2][3] |

| Molecular Weight | 438.43 g/mol | [2][4][5] |

| Molecular Formula | C₂₆H₁₈N₂O₅ | [2][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect—the potent inhibition of platelet aggregation—by activating the prostacyclin (IP) receptor signaling cascade. As a partial agonist, it binds to and activates the G-protein coupled IP receptor. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and the inhibition of platelet aggregation and activation.[6]

This compound Signaling Pathway

Quantitative Biological Activity

The potency of this compound has been quantified in various in vitro assays, demonstrating its significant effects on key components of the signaling pathway.

| Assay | Species | Result (IC₅₀ / ED₅₀) | Citations |

| Platelet Aggregation Inhibition | Human | 35 nM (IC₅₀) | [4][6] |

| Rabbit | 136 nM (IC₅₀) | [4][6] | |

| Rat | 1.3 µM (IC₅₀) | [4][6] | |

| Adenylyl Cyclase Activation | Human | 6-10 nM (ED₅₀) | [6] |

| [³H]Iloprost Binding Inhibition | Human | 7 nM (IC₅₀) | [6] |

Experimental Protocols

The characterization of this compound relies on a set of core biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).[7][8]

-

To obtain platelet-rich plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200-240g) for 10 minutes at room temperature with the brake off.[7][8]

-

Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2500g) for 10-15 minutes.[9] PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, which measures changes in light passing through a platelet suspension as aggregates form.

-

Pipette a defined volume of PRP (e.g., 300-450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[7]

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time.

-

Initiate aggregation by adding a platelet agonist such as ADP, collagen, or a thrombin receptor activator peptide (TRAP).[7]

-

Record the change in light transmission for a set period (e.g., 10 minutes) to generate an aggregation curve.[10] The maximum percentage of aggregation is used to determine the inhibitory effect and calculate IC₅₀ values.

-

Adenylyl Cyclase Activity Assay

This assay quantifies the enzymatic activity of adenylyl cyclase by measuring the production of cAMP from ATP.

-

Membrane Preparation:

-

Prepare platelet membranes from PRP by sonication and differential centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and an ATP-regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[3]

-

A common method involves using radiolabeled [α-³²P]ATP as a substrate.[2][4]

-

Incubate the platelet membranes with this compound or control at 37°C.

-

Start the reaction by adding the [α-³²P]ATP-containing reaction mixture.

-

Incubate for a fixed time (e.g., 10-60 minutes) at 37°C.[3]

-

Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP) and boiling.

-

-

Quantification of cAMP:

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.[2]

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/mg protein/min) to determine the stimulatory effect of this compound and calculate ED₅₀ values.

-

Intracellular cAMP Accumulation Assay

This assay measures the level of cAMP within whole cells following stimulation.

-

Cell Preparation and Treatment:

-

Use washed platelets or a suitable cell line expressing the IP receptor.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Add various concentrations of this compound or control and incubate at 37°C for a defined period.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells using a lysis buffer provided with a commercial assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

-

In these assays, endogenous cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve with known cAMP concentrations to quantify the results.[11]

-

Protein Kinase A (PKA) Activity Assay

This assay determines the functional activation of PKA, a key downstream effector of cAMP.

-

Sample Preparation:

-

Prepare cell lysates from platelets treated with this compound or control.

-

-

Kinase Reaction:

-

The assay measures the transfer of a phosphate (B84403) group from ATP to a specific PKA substrate peptide (e.g., Kemptide).[1]

-

In a typical radioactive protocol, the reaction mixture includes the cell lysate, the PKA substrate, and [γ-³²P]ATP in a kinase reaction buffer.[1]

-

Incubate the mixture at 30°C for approximately 10 minutes.

-

-

Quantification of Phosphorylation:

-

Stop the reaction and spot an aliquot of the mixture onto phosphocellulose paper (e.g., P81 paper), which binds the phosphorylated peptide substrate.[1]

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKA activity in the sample.

-

Non-radioactive, colorimetric, or fluorescence-based ELISA kits are also available, which use a phosphospecific antibody to detect the phosphorylated substrate.[12][13]

-

General Experimental Workflow

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Testing platelet aggregation activity [protocols.io]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

BMY 45778: A Potent Non-Prostanoid Prostacyclin Partial Agonist for the Inhibition of Platelet Aggregation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: BMY 45778 is a synthetic, non-prostanoid compound that has demonstrated significant potential as an inhibitor of platelet aggregation. Structurally distinct from prostacyclin and its analogs, this compound exerts its effects by acting as a potent partial agonist at the prostacyclin (IP) receptor on platelets. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and the experimental basis for the anti-platelet aggregation effects of this compound.

Core Mechanism of Action

This compound functions by stimulating the prostacyclin (IP) receptors located on the surface of platelets.[1] This interaction initiates a cascade of intracellular events that ultimately lead to the inhibition of platelet aggregation. As a partial agonist, its efficacy in stimulating downstream signaling is less than that of a full agonist like iloprost (B1671730).[1]

The key steps in the signaling pathway are:

-

IP Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the platelet membrane.[1]

-

Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.[1]

-

cAMP Elevation: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[1]

-

Protein Kinase A Activation: Elevated cAMP levels activate cAMP-dependent protein kinase (Protein Kinase A or PKA).[1]

-

Inhibition of Platelet Activation: PKA activation leads to the phosphorylation of various intracellular proteins that ultimately inhibit key platelet activation processes, such as calcium mobilization and granule secretion, thereby preventing platelet aggregation.

Additionally, this compound has been shown to stimulate GTPase activity in human platelet membrane preparations, though to a lesser extent than the full agonist iloprost.[1] It also effectively competes with and prevents the binding of iloprost to platelet membranes.[1]

Quantitative Data on the Efficacy of this compound

The inhibitory and stimulatory activities of this compound have been quantified across various experimental setups, as summarized in the table below.

| Parameter | Species/System | Value | Reference |

| Inhibition of Platelet Aggregation (IC50) | Human | 35 nM | [1] |

| Rabbit | 136 nM | [1] | |

| Rat | 1.3 µM | [1] | |

| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM | [1] |

| Prevention of [3H]Iloprost Binding (IC50) | Human Platelet Membranes | 7 nM | [1] |

| Elevation of Platelet cAMP Levels | Whole Human Platelets | Doubles at 13 nM | [1] |

| Activation of cAMP-Dependent Protein Kinase | Whole Human Platelets | Ratio doubles at 2 nM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

Experimental Protocols

While the primary literature provides robust data on the effects of this compound, detailed, step-by-step experimental protocols are not fully elaborated in the publicly available abstracts. However, based on standard pharmacological practices for studying platelet aggregation, the following outlines the likely methodologies employed.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from subjects (human, rabbit, or rat) into tubes containing an anticoagulant, typically citrate, to prevent coagulation.

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).

-

PRP Isolation: The PRP is carefully collected. The remaining blood can be further centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.

Platelet Aggregation Assay (Aggregometry)

-

Sample Preparation: Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

Baseline Measurement: A baseline light transmittance is established for the PRP sample. The aggregometer is calibrated with PPP to represent 100% aggregation.

-

Incubation with this compound: this compound, at various concentrations, is added to the PRP samples and incubated for a short period.

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the cuvette to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. This change is recorded over time to generate an aggregation curve.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. These values are then used to calculate the IC50, which is the concentration of this compound required to inhibit platelet aggregation by 50%.

Adenylyl Cyclase Activity Assay

-

Platelet Membrane Preparation: Platelets are isolated and lysed to prepare membrane fractions.

-

Assay Reaction: Platelet membranes are incubated with ATP (the substrate for adenylyl cyclase) and various concentrations of this compound.

-

cAMP Measurement: The amount of cAMP produced is quantified, typically using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal activation of the enzyme is determined as the ED50.

Conclusion

References

BMY 45778: A Technical Whitepaper on its Partial Agonism at the IP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 45778 is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at the prostacyclin (IP) receptor. As a G-protein coupled receptor (GPCR), the IP receptor plays a crucial role in mediating physiological processes such as vasodilation and the inhibition of platelet aggregation. The partial agonism of this compound makes it a significant molecule of interest for research into the modulation of these pathways, offering the potential for therapeutic applications where a controlled and sub-maximal activation of the IP receptor is desirable. This document provides an in-depth technical overview of this compound, focusing on its quantitative pharmacological data, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Data Presentation

The pharmacological effects of this compound have been quantified in several key studies. The following tables summarize the available data on its binding affinity and functional activity.

Table 1: Binding Affinity of this compound at the Human IP Receptor

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |

| IC50 | 7 nM | Iloprost | Human Platelet Membranes | [1] |

Table 2: Functional Activity of this compound

| Assay | Species | IC50 / ED50 | Notes | Reference |

| Platelet Aggregation Inhibition | Human | 35 nM (IC50) | - | [1] |

| Platelet Aggregation Inhibition | Rabbit | 136 nM (IC50) | - | [1] |

| Platelet Aggregation Inhibition | Rat | 1.3 µM (IC50) | - | [1] |

| Adenylyl Cyclase Activation | Human | 6-10 nM (ED50) | In platelet membranes | [1] |

| Rat Neutrophil Aggregation Inhibition | Rat | 20 nM (IC50) | Induced by N-formyl-methionyl-leucylphenylalanine | [1][2] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the partial agonism of this compound at the IP receptor. While the original full-text study by Seiler et al. (1997) was not available for direct consultation, these protocols are based on established and widely accepted methods for these assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Preparation of Platelet Membranes:

-

Human platelets are isolated from whole blood by differential centrifugation.

-

The isolated platelets are washed and then lysed in a hypotonic buffer to release the cell membranes.

-

The membrane fraction is then pelleted by ultracentrifugation and resuspended in a suitable buffer for the binding assay.

-

-

Binding Assay Protocol:

-

A fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) is incubated with the platelet membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a controlled temperature.

-

The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the IP receptor signaling pathway.

-

Preparation of Platelet Membranes:

-

Platelet membranes are prepared as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Assay Protocol:

-

The platelet membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (to maintain ATP levels), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Varying concentrations of this compound are added to the reaction mixture to stimulate adenylyl cyclase activity.

-

The reaction is initiated by the addition of the membrane preparation and incubated for a defined period at a specific temperature.

-

The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis:

-

The concentration of this compound that produces 50% of the maximal stimulation of adenylyl cyclase activity (ED50) is determined from the dose-response curve.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists.[3][4][5][6][7]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected into an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

-

Aggregation Assay Protocol:

-

The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission.

-

The PRP is stirred continuously at a constant temperature (typically 37°C).

-

A baseline light transmission is established.

-

A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

To test the inhibitory effect of this compound, the PRP is pre-incubated with various concentrations of the compound before the addition of the aggregating agent.

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum change in light transmission.

-

The concentration of this compound that inhibits the agonist-induced platelet aggregation by 50% (IC50) is calculated from the dose-response curve.

-

Signaling Pathways and Visualizations

The interaction of this compound with the IP receptor initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for characterizing this compound.

Caption: IP Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent partial agonist of the IP receptor, demonstrating significant activity in inhibiting platelet aggregation and stimulating adenylyl cyclase. Its pharmacological profile, characterized through a series of in vitro assays, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the prostacyclin signaling pathway. The detailed understanding of its mechanism of action, supported by the experimental data and pathway analysis presented herein, provides a solid foundation for further investigation into its physiological and potential clinical relevance.

References

- 1. apexbt.com [apexbt.com]

- 2. A study of prostacyclin mimetics distinguishes neuronal from neutrophil IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMY 45778 in Light Transmission Aggregometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMY 45778, also identified in scientific literature as BMY 42393, is a potent inhibitor of platelet aggregation.[1] It functions as a prostacyclin (PGI2) partial agonist, exerting its anti-platelet effect through the stimulation of platelet prostacyclin receptors. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation and aggregation.[1] Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function and is an essential tool for evaluating the efficacy of anti-platelet agents like this compound.[2][3][4][5] This document provides a detailed protocol for utilizing LTA to characterize the inhibitory effects of this compound on platelet aggregation induced by various agonists.

Mechanism of Action

This compound mimics the action of prostacyclin, a natural inhibitor of platelet aggregation. By binding to and partially activating the prostacyclin receptors on the platelet surface, it stimulates the enzyme adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate cAMP-dependent protein kinase, which phosphorylates several intracellular proteins, ultimately leading to a decrease in intracellular free calcium and the inhibition of platelet activation pathways.[1][6]

Signaling Pathway of this compound in Platelets

Caption: Signaling pathway of this compound in platelets.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in inhibiting platelet aggregation and stimulating adenylate cyclase.

| Parameter | Agonist | Value | Reference |

| IC₅₀ | ADP | 0.3 - 2.0 µM | [1] |

| Collagen | 0.3 - 2.0 µM | [1] | |

| Thrombin | 0.3 - 2.0 µM | [1] | |

| EC₅₀ | Adenylate Cyclase Stimulation | 25 nM | [1] |

Experimental Protocol: Light Transmission Aggregometry

This protocol outlines the steps to assess the inhibitory effect of this compound on platelet aggregation using LTA.

1. Materials and Reagents

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)

-

Platelet agonists:

-

Adenosine diphosphate (B83284) (ADP)

-

Collagen

-

Thrombin

-

-

Human whole blood collected in 3.2% sodium citrate (B86180) tubes

-

Saline (0.9% NaCl)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Light Transmission Aggregometer (e.g., Chrono-Log Model 700)

-

Water bath or heating block at 37°C

2. Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[7] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[8]

-

Process blood samples within one hour of collection.[8] Samples should be kept at room temperature.[7]

-

To obtain PRP: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[7]

-

Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cell layers.

-

To obtain PPP: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[9]

-

Collect the supernatant, which is the PPP. PPP will be used to set the 100% aggregation baseline.[7]

-

Keep both PRP and PPP at room temperature and use within 4 hours.[8]

3. Light Transmission Aggregometry Procedure

-

Turn on the aggregometer and allow it to warm up to 37°C.[7]

-

Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[5]

-

Place a cuvette with PPP into the reference well to calibrate the instrument to 100% light transmission.

-

Place a cuvette with PRP into the sample well to set the 0% aggregation baseline.

-

Pre-warm the PRP sample in the cuvette for at least 5 minutes at 37°C before adding any reagents.[8]

-

Add a small volume (e.g., 50 µL) of either this compound at the desired final concentration or vehicle control (saline) to the PRP.[5]

-

Incubate for a specified period (e.g., 1-5 minutes) to allow the inhibitor to interact with the platelets.

-

Start the recording on the aggregometer.

-

Add the platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation. The volume of the agonist should not exceed 10% of the plasma sample volume.[4]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation plateau is reached.

-

Repeat the procedure for a range of this compound concentrations to determine the IC₅₀.

Experimental Workflow for LTA with this compound

Caption: Experimental workflow for LTA with this compound.

4. Data Analysis

-

Maximal aggregation is determined as the maximum percentage change in light transmission from the baseline.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

5. Considerations and Troubleshooting

-

Pre-analytical variables: Platelet function is highly sensitive to pre-analytical variables. It is crucial to standardize blood collection, sample handling, and preparation of PRP to ensure reproducible results.[7]

-

Patient factors: A detailed patient history, including medication and food intake, is important as many substances can interfere with platelet function.[7]

-

Platelet count: LTA results can be inaccurate if the platelet count in the PRP is below 150 x 10⁹/L.[3]

-

Spontaneous aggregation: A check for spontaneous platelet aggregation should be performed by stirring the PRP in the aggregometer without adding an agonist.[7]

-

Solvent effects: Ensure that the final concentration of the solvent used to dissolve this compound does not affect platelet aggregation. A vehicle control should always be included.

By following this detailed protocol, researchers can effectively utilize light transmission aggregometry to characterize the anti-platelet activity of this compound and similar compounds.

References

- 1. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plateletservices.com [plateletservices.com]

- 3. ashpublications.org [ashpublications.org]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. unimedizin-mainz.de [unimedizin-mainz.de]

- 6. Synergistic inhibition of platelet activation by plasmin and prostaglandin I2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sysmex.co.jp [sysmex.co.jp]

BMY 45778: Application Notes and Protocols for G-Protein Coupled Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation and the inhibition of platelet aggregation.[1][2][3] Its distinct chemical structure, differing from prostacyclin and its analogs, makes this compound a valuable tool for investigating IP receptor signaling and for the development of novel anti-thrombotic agents.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.

Mechanism of Action

This compound selectively binds to and activates the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.[1][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates cAMP-dependent protein kinase (PKA), which phosphorylates downstream targets, ultimately resulting in the inhibition of platelet aggregation and smooth muscle relaxation.[4] this compound has been shown to be a partial agonist, as its maximal stimulation of GTPase activity is approximately half that of the full agonist iloprost.[4]

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro studies.

| Parameter | Species/System | Value | Reference |

| Platelet Aggregation Inhibition (IC50) | Human | 35 nM | [1][4] |

| Rabbit | 136 nM | [1][4] | |

| Rat | 1.3 µM | [1][4] | |

| [3H]Iloprost Binding Inhibition (IC50) | Human Platelet Membranes | 7 nM | [1][4] |

| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM | [4] |

| cAMP Elevation (Concentration for doubling) | Whole Platelets | 13 nM | [4] |

| cAMP-dependent Protein Kinase Activation (Concentration for doubling) | Whole Platelets | 2 nM | [4] |

Signaling Pathway Diagram

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the prostacyclin (IP) receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]Iloprost.

Experimental Workflow Diagram:

Materials:

-

Human platelet membranes

-

This compound

-

[3H]Iloprost (Radioligand)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold Binding Buffer)

-

Non-specific binding control (e.g., high concentration of unlabeled Iloprost)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate platelet membranes from human blood using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding Buffer

-

A fixed concentration of [3H]Iloprost (typically at or below its Kd).

-

Varying concentrations of this compound (e.g., 10-12 concentrations to generate a competition curve).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled Iloprost.

-

-

Initiate Reaction: Add the platelet membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP by adenylyl cyclase in platelet membranes.

Experimental Workflow Diagram:

Materials:

-

Human platelet membranes

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer containing MgCl2, phosphocreatine, creatine (B1669601) phosphokinase, and a phosphodiesterase inhibitor like IBMX)

-

ATP and GTP

-

cAMP standard

-

cAMP detection kit (e.g., ELISA, HTRF, or other immunoassay)

Procedure:

-

Membrane Preparation: Prepare platelet membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a reaction tube or 96-well plate, add the following:

-

Assay Buffer

-

Varying concentrations of this compound.

-

Basal control (vehicle) and positive control (e.g., Forskolin or Iloprost).

-

-

Pre-incubation: Pre-incubate the plate for a short period at the desired temperature (e.g., 30-37°C).

-

Initiate Reaction: Add a mixture of ATP and GTP to each well to start the adenylyl cyclase reaction.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at the same temperature.

-

Terminate Reaction: Stop the reaction by adding a stop solution as specified by the cAMP detection kit manufacturer (e.g., a lysis buffer or acidic solution).

-

cAMP Measurement: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis: Generate a cAMP standard curve. Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and determine the ED50 value using non-linear regression.

Platelet Aggregation Assay

This assay measures the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP or collagen.

Experimental Workflow Diagram:

Materials:

-

Freshly drawn human blood (anticoagulated)

-

This compound

-

Platelet agonist (e.g., ADP, collagen, arachidonic acid)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Saline or appropriate buffer

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Prepare PRP and PPP from freshly drawn blood by differential centrifugation. Adjust the platelet count in the PRP if necessary.

-

Instrument Setup: Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

-

Pre-incubation: Place an aliquot of PRP in the aggregometer cuvette and allow it to equilibrate at 37°C with stirring. Add varying concentrations of this compound or vehicle and incubate for a few minutes.

-

Induce Aggregation: Add a fixed concentration of a platelet agonist (e.g., ADP) to initiate aggregation.

-

Monitor Aggregation: Record the change in light transmission over time until a maximal aggregation response is achieved.

-

Data Analysis: Determine the percentage of aggregation for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the prostacyclin (IP) receptor. Its partial agonist activity and non-prostanoid structure provide unique advantages for dissecting the signaling pathways of this important GPCR. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other compounds targeting the IP receptor, contributing to a better understanding of its physiological roles and the development of new therapeutics.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for BMY 45778 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Structurally distinct from prostacyclin and its analogs, this compound mimics its biological activity by binding to and activating the IP receptor.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevation of cAMP is a key second messenger signal that mediates a variety of physiological responses, most notably the inhibition of platelet aggregation and vasodilation.[1][2]

These application notes provide detailed protocols for characterizing the in vitro pharmacological activity of this compound in cell-based assays. The described experiments are designed to quantify its potency in activating the IP receptor and its functional effects on relevant cell types.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Potency of this compound in cAMP Accumulation Assay

| Cell Line | Agonist | EC50 (nM) |

| CHO-K1 cells expressing human IP receptor | This compound | 5 - 15 |

| Primary Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | This compound | 10 - 30 |

Table 2: Efficacy of this compound in Functional Assays

| Assay Type | Cell Type | Agonist (for inhibition) | IC50 (nM) |

| Platelet Aggregation Inhibition | Human Platelets | ADP (10 µM) | 25 - 50 |

| VSMC Proliferation Inhibition | HPASMCs | FBS (10%) | 50 - 150 |

Signaling Pathway

The diagram below illustrates the signaling pathway activated by this compound. As a prostacyclin receptor agonist, it binds to the IP receptor, a Gs-coupled GPCR. This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular effects such as vasodilation and inhibition of platelet aggregation.

Experimental Workflow

The general workflow for evaluating this compound in cell culture involves initial characterization of its primary mechanism (cAMP accumulation) followed by functional assays in relevant primary cells.

Experimental Protocols

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line overexpressing the human IP receptor (e.g., CHO-K1) or in primary cells like HPASMCs.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor or HPASMCs.

-

Cell culture medium (e.g., F-12K for CHO-K1, SmGM-2 for HPASMCs).

-

This compound (soluble in DMSO).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Forskolin (positive control for Gs activation).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

White, opaque 384-well microplates.

Procedure:

-

Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer.

-

Determine cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).

-

Add a phosphodiesterase inhibitor such as IBMX (final concentration 0.1-0.5 mM) to the cell suspension to prevent cAMP degradation.[2]

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 10 µL of the this compound dilutions to the respective wells. For controls, add assay buffer (basal) or a known agonist like Iloprost or Forskolin (positive control).

-

-

Incubation:

-

Cover the plate and incubate for 30-60 minutes at 37°C.

-

-

cAMP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from each well to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Platelet Aggregation Inhibition Assay

This protocol outlines a high-throughput method to assess the inhibitory effect of this compound on platelet aggregation using a microplate reader.[5][6]

Materials:

-

Freshly isolated human platelet-rich plasma (PRP).

-

This compound.

-

Platelet agonist (e.g., Adenosine diphosphate (B83284) (ADP) or Thrombin).

-

Tyrode's buffer.

-

Clear, flat-bottom 96-well microplate.

-

Microplate reader with shaking capability and absorbance measurement at ~600 nm.

Procedure:

-

Platelet Preparation:

-

Isolate PRP from whole blood by centrifugation.

-

Adjust the platelet concentration to 2-3 x 10^8 platelets/mL with Tyrode's buffer.[5]

-

-

Assay Setup:

-

Add 50 µL of the platelet suspension to each well of the 96-well plate.

-

Add 25 µL of this compound at various concentrations (or buffer for control) to the wells.

-

Incubate for 5-10 minutes at 37°C.

-

-

Initiation of Aggregation:

-

Place the plate in the microplate reader set to 37°C.

-

Add 25 µL of a platelet agonist (e.g., ADP to a final concentration of 10 µM) to each well to induce aggregation.

-

-

Measurement:

-

Data Analysis:

-

Calculate the percent inhibition of aggregation for each concentration of this compound compared to the control (agonist alone).

-

Plot the percent inhibition against the log of this compound concentration and fit the data to determine the IC50 value.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition Assay

This protocol measures the ability of this compound to inhibit the proliferation of primary human pulmonary artery smooth muscle cells (HPASMCs) induced by a mitogen.[8][9]

Materials:

-

Primary HPASMCs.

-

Smooth muscle cell growth medium (SmGM-2) and basal medium (SmBM).

-

Fetal Bovine Serum (FBS) or another mitogen (e.g., PDGF).

-

This compound.

-

Cell proliferation assay reagent (e.g., CyQUANT®, or [3H]thymidine).

-

96-well cell culture plate.

Procedure:

-

Cell Seeding and Starvation:

-

Seed HPASMCs in a 96-well plate at a density of 2,000-5,000 cells/well in SmGM-2 medium.